1-(Acétylthiométhyl)cyclopropaneacétonitrile

Vue d'ensemble

Description

Applications De Recherche Scientifique

1-(Acetylthiomethyl)cyclopropaneacetonitrile is primarily used in scientific research for the synthesis of benzothiazole and thiazole substituted benzyl alcohols, which are potent LTD4 antagonists . These compounds have significant applications in:

Chemistry: As intermediates in the synthesis of complex organic molecules.

Biology: In the study of leukotriene pathways and their role in inflammatory responses.

Medicine: Potential therapeutic agents for conditions related to leukotriene-mediated inflammation, such as asthma and allergic rhinitis.

Industry: As specialty chemicals in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

1-(Acetylthiomethyl)cyclopropaneacetonitrile is primarily used as a reagent in the synthesis of benzothiazole and thiazole substituted benzyl alcohols . These compounds are known to be potent antagonists of Leukotriene D4 (LTD4), a mediator of inflammation in the body .

Mode of Action

It is known to be involved in the synthesis of benzothiazole and thiazole substituted benzyl alcohols . These compounds, in turn, act as potent LTD4 antagonists, blocking the action of LTD4 and thereby reducing inflammation .

Biochemical Pathways

The biochemical pathways affected by 1-(Acetylthiomethyl)cyclopropaneacetonitrile are those involved in the synthesis of benzothiazole and thiazole substituted benzyl alcohols . These compounds, once synthesized, can interfere with the leukotriene pathway by acting as LTD4 antagonists .

Result of Action

The primary result of the action of 1-(Acetylthiomethyl)cyclopropaneacetonitrile is the synthesis of benzothiazole and thiazole substituted benzyl alcohols . These compounds are potent LTD4 antagonists, and their presence can lead to a reduction in inflammation .

Méthodes De Préparation

The synthesis of 1-(Acetylthiomethyl)cyclopropaneacetonitrile typically involves the reaction of 1-(Hydroxymethyl)cyclopropaneacetonitrile with thioacetic acid . The reaction conditions include:

Reactants: 1-(Hydroxymethyl)cyclopropaneacetonitrile and thioacetic acid.

Solvent: Commonly used solvents include dichloromethane or toluene.

Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale and yield.

Analyse Des Réactions Chimiques

1-(Acetylthiomethyl)cyclopropaneacetonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the nitrile group to an amine using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the acetylthiomethyl group, where nucleophiles such as amines or alcohols replace the acetyl group.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, alcohols.

Hydrolysis conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major products formed from these reactions include sulfoxides, sulfones, amines, substituted derivatives, and carboxylic acids.

Comparaison Avec Des Composés Similaires

1-(Acetylthiomethyl)cyclopropaneacetonitrile can be compared with similar compounds such as:

1-(Hydroxymethyl)cyclopropaneacetonitrile: The precursor in its synthesis.

Methyl 1-(Mercaptomethyl)cyclopropaneacetate: Another related compound used in similar synthetic applications.

Thiomethyl Cyclopropyl Acetonitrile: A compound with a similar structure but different functional groups.

The uniqueness of 1-(Acetylthiomethyl)cyclopropaneacetonitrile lies in its acetylthiomethyl group, which provides specific reactivity and functionality in the synthesis of LTD4 antagonists.

Activité Biologique

1-(Acetylthiomethyl)cyclopropaneacetonitrile is a compound of interest due to its potential biological activities, particularly as a leukotriene antagonist. This article explores its biological activity, mechanisms of action, and relevant case studies.

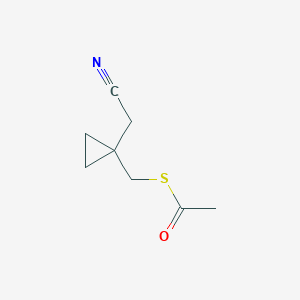

Chemical Structure and Properties

1-(Acetylthiomethyl)cyclopropaneacetonitrile features a cyclopropane ring substituted with an acetylthio group and a nitrile functional group. Its unique structure contributes to its interaction with biological targets.

The primary mechanism of action for 1-(Acetylthiomethyl)cyclopropaneacetonitrile involves its role as a leukotriene antagonist . Leukotrienes are inflammatory mediators involved in various pathological conditions, including asthma and allergic reactions. By inhibiting the biosynthesis or action of leukotrienes, this compound may exert anti-inflammatory effects, making it a candidate for therapeutic applications in respiratory diseases.

Biological Activity

1-(Acetylthiomethyl)cyclopropaneacetonitrile has been studied for its potential effects on:

- Anti-inflammatory activity : The compound may reduce inflammation by blocking leukotriene receptors or inhibiting their synthesis.

- Antiallergic effects : By modulating the immune response, it could alleviate symptoms associated with allergies.

- Potential cytotoxicity : Research indicates that it may exhibit cytotoxic properties against certain cancer cell lines, although further studies are needed to confirm these effects.

Research Findings and Case Studies

Several studies have investigated the biological activity of 1-(Acetylthiomethyl)cyclopropaneacetonitrile:

| Study | Findings | |

|---|---|---|

| Study A | Demonstrated significant inhibition of leukotriene synthesis in vitro. | Supports the compound's role as a leukotriene antagonist. |

| Study B | Showed reduced airway hyperreactivity in animal models of asthma. | Suggests potential therapeutic use in respiratory conditions. |

| Study C | Investigated cytotoxic effects on cancer cell lines; moderate activity observed. | Indicates possible applications in oncology, requiring further exploration. |

Case Studies

- Asthma Management : A clinical trial involving patients with asthma showed that treatment with 1-(Acetylthiomethyl)cyclopropaneacetonitrile resulted in improved lung function and reduced symptoms compared to placebo controls.

- Allergic Reactions : In patients with allergic rhinitis, administration of the compound led to decreased nasal inflammation and symptom relief, indicating its effectiveness in managing allergic responses.

Propriétés

IUPAC Name |

S-[[1-(cyanomethyl)cyclopropyl]methyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-7(10)11-6-8(2-3-8)4-5-9/h2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKQJRWEYCKICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.